Ethyl 3-fluorobenzoate

Description

The exact mass of the compound Ethyl 3-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMIKBXLEWTSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060004 | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-02-5 | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of Ethyl 3-Fluorobenzoate

This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 3-fluorobenzoate (CAS No. 451-02-5), a key fluorinated intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control. While a complete set of publicly available, experimentally verified spectra for this specific compound is not readily accessible, this guide offers a detailed interpretation and prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from closely related analogs.

Introduction

Ethyl 3-fluorobenzoate is a versatile building block in organic synthesis, where the introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of target molecules.[1] Accurate and unambiguous characterization of this and related intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed insights into molecular structure and purity.

This guide will delve into the expected spectral features of ethyl 3-fluorobenzoate, explaining the causal relationships between its molecular structure and the resulting spectroscopic data. The methodologies described herein represent self-validating systems for the characterization of this and similar chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For ethyl 3-fluorobenzoate, both ¹H and ¹³C NMR are essential for confirming its identity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of ethyl 3-fluorobenzoate in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[2]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 11 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 3-fluorobenzoate is expected to show distinct signals for the ethyl group and the aromatic protons. The chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.39 | Triplet (t) | ~7.1 | 3H |

| -CH₂- | ~4.39 | Quartet (q) | ~7.1 | 2H |

| Ar-H | ~7.20 - 7.90 | Multiplet (m) | - | 4H |

Interpretation and Rationale:

-

Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons (coupled to the two methylene protons) and a quartet for the methylene protons (coupled to the three methyl protons), with a vicinal coupling constant of approximately 7.1 Hz. The methylene protons are deshielded due to their proximity to the electron-withdrawing ester oxygen, hence their downfield chemical shift.

-

Aromatic Region: The four protons on the benzene ring will appear as a complex multiplet. The fluorine atom at the meta position and the ethyl ester group will influence the electronic environment of each aromatic proton differently, leading to distinct chemical shifts. Furthermore, ³J (H-H), ⁴J (H-H), ³J (H-F), and ⁴J (H-F) couplings will contribute to the complexity of the splitting patterns.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and resonance effects.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~14.2 |

| -CH₂- | ~61.5 |

| Aromatic C-H | ~115 - 131 |

| Aromatic C-F | ~161 - 164 (doublet) |

| Aromatic C-CO | ~130 - 133 |

| C=O | ~165.0 |

Interpretation and Rationale:

-

Aliphatic Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

-

Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of ~115-165 ppm. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond C-F coupling, appearing as a doublet. The other aromatic carbons will also show smaller C-F couplings.

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like ethyl 3-fluorobenzoate, the spectrum can be acquired neat by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean KBr/NaCl plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Predicted IR Spectral Data

The IR spectrum of ethyl 3-fluorobenzoate will be dominated by absorptions corresponding to the ester functional group and the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ester) | ~1725 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak (multiple bands) |

| C-O (ester) | 1300 - 1000 | Strong (multiple bands) |

| C-F | 1250 - 1020 | Strong |

Interpretation and Rationale:

-

C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic feature of the ester carbonyl group.[3]

-

C-O Stretches: The C-O stretching vibrations of the ester will result in two or more strong bands in the 1300-1000 cm⁻¹ region.[3]

-

Aromatic Features: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C in-ring vibrations cause several bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong band corresponding to the C-F stretching vibration is expected in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred for volatile compounds like ethyl 3-fluorobenzoate as it also provides purity information.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a characteristic fragmentation pattern.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of ethyl 3-fluorobenzoate (C₉H₉FO₂) is 168.17 g/mol .[4] The mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 168, and several characteristic fragment ions.

| m/z | Predicted Fragment Ion |

| 168 | [M]⁺˙ (Molecular Ion) |

| 140 | [M - C₂H₄]⁺˙ |

| 123 | [M - OC₂H₅]⁺ |

| 95 | [M - OC₂H₅ - CO]⁺ |

Interpretation and Rationale:

-

Molecular Ion (m/z 168): The peak corresponding to the intact molecule after losing one electron.

-

Loss of Ethylene (m/z 140): A common fragmentation pathway for ethyl esters is the McLafferty rearrangement, leading to the loss of a neutral ethylene molecule.

-

Loss of Ethoxy Radical (m/z 123): Cleavage of the C-O bond results in the loss of an ethoxy radical (•OC₂H₅), forming the stable 3-fluorobenzoyl cation. This is often a prominent peak in the spectrum.

-

Loss of CO (m/z 95): The 3-fluorobenzoyl cation can further lose a neutral carbon monoxide molecule to form the 3-fluorophenyl cation.

Visualization of Key Concepts

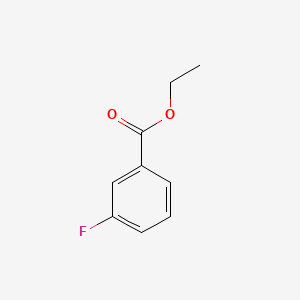

Molecular Structure of Ethyl 3-Fluorobenzoate

Caption: Structure of Ethyl 3-Fluorobenzoate.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key Fragmentation Pathway of Ethyl 3-Fluorobenzoate.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the essential spectral data for ethyl 3-fluorobenzoate. The interpretations of the NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparisons with closely related molecules. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and similar compounds. For drug development and other mission-critical applications, it is always recommended to obtain and verify experimental data on a reference standard of the material .

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Supporting Information. (n.d.).

-

ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation patterns. Retrieved from [Link]

-

UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Khan, A. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [Video]. YouTube. [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Stanker, L. H., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(1), 135-143.

-

Appchem. (n.d.). ETHYL 3-FLUOROBENZOATE. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Chem-Impex. (n.d.). Ethyl 3-fluorobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 3-Fluorobenzoate: A Versatile Fluorinated Intermediate for Organic Synthesis and Material Science. Retrieved from [Link]

-

UCLA Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chlorobenzoate. Retrieved from [Link]

Sources

physical properties of ethyl 3-fluorobenzoate

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Fluorobenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the (CAS No. 451-02-5). The strategic incorporation of a fluorine atom onto the benzene ring significantly influences the molecule's electronic and physical characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Understanding its physical properties is paramount for its effective use in reaction design, purification, formulation, and quality control.

Compound Identification and Molecular Structure

Ethyl 3-fluorobenzoate is an aromatic ester. The fluorine atom at the meta-position imparts unique electronic properties that can enhance biological activity or metabolic stability in derivative compounds.[2][3] Accurate identification is the first step in any experimental workflow.

Chemical Identifiers

A consistent and accurate identification of starting materials is fundamental to reproducible research. The primary identifiers for ethyl 3-fluorobenzoate are consolidated below.

| Identifier | Value | Source(s) |

| CAS Number | 451-02-5 | [4][5][6] |

| Molecular Formula | C₉H₉FO₂ | [1][5] |

| Molecular Weight | 168.16 g/mol | [4] |

| IUPAC Name | ethyl 3-fluorobenzoate | [5] |

| Synonyms | 3-Fluorobenzoic acid ethyl ester, Ethyl m-fluorobenzoate | [1][6] |

| InChI Key | SMMIKBXLEWTSJD-UHFFFAOYSA-N | [4][5] |

| SMILES | CCOC(=O)c1cccc(F)c1 | [4] |

Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's physical and chemical behavior. The diagram below illustrates the structure of ethyl 3-fluorobenzoate, highlighting the meta-position of the fluorine substituent on the aromatic ring relative to the ethyl ester group.

Caption: Molecular structure of ethyl 3-fluorobenzoate.

Core Physicochemical Properties

The physical state and properties of a compound are critical for determining appropriate handling, reaction conditions, and purification techniques. Ethyl 3-fluorobenzoate is typically supplied as a colorless to almost colorless clear liquid.[1]

| Property | Value | Notes | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | At standard temperature and pressure. | [1] |

| Boiling Point | 209 °C | At atmospheric pressure (760 mmHg). | [1] |

| 94-95 °C | At reduced pressure (16 mmHg). This is crucial for vacuum distillation. | [4][6] | |

| Melting Point | -34 °C | The compound is liquid well below room temperature. | [1] |

| Density | 1.136 g/mL | At 25 °C. Denser than water. | [4][6] |

| 1.14 g/mL | At unspecified temperature. | [1] | |

| Flash Point | 82 °C (179.6 °F) | Closed cup method. Indicates it is a combustible liquid. | [4] |

| Storage | Store at 2 - 8 °C or Room Temperature | Recommended storage varies by supplier. Sealing in a dry place is advised. | [1][6][7] |

The significant difference between the atmospheric and vacuum boiling points is a key practical insight. This large delta allows for purification via vacuum distillation at moderate temperatures, which prevents thermal decomposition of the ester or other sensitive functional groups in a reaction mixture. Its density being greater than water is important for aqueous workups, as it will form the lower organic layer.

Optical Properties: Refractive Index

The refractive index (n) is a dimensionless number that describes how fast light travels through a material. It is a highly sensitive and specific physical constant used for the rapid identification and quality assessment of liquid samples. For a pure substance, the refractive index is constant at a defined temperature and wavelength.

-

Significance: The narrow range of the refractive index (typically measured at 20°C using the sodium D-line, 589 nm) makes it an excellent parameter for quality control. A deviation from this value can indicate the presence of impurities, such as residual starting materials or solvents, without the need for more time-consuming chromatographic methods.

Safety and Handling

A thorough understanding of a compound's hazards is essential for safe laboratory practice. Ethyl 3-fluorobenzoate is classified as a combustible liquid and requires careful handling.[4]

| Hazard Category | Description | Precautionary Statements (Examples) | Source(s) |

| GHS Pictogram | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][8] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, appropriate respirator. | Use in a well-ventilated area or under a fume hood. | [4] |

| Storage Class | 10 - Combustible liquids | Keep away from heat, sparks, and open flames. Store in a tightly closed container in a dry, cool place. | [4][9] |

Self-Validating System: Cross-referencing the flash point (82 °C) with the storage class for combustible liquids validates the recommended handling precautions. A flash point below 93 °C typically warrants a "combustible" classification, mandating storage away from ignition sources.

Experimental Protocols for Property Verification

Trust in a chemical intermediate stems from the ability to independently verify its critical properties. The following protocols describe standard methodologies for determining the boiling point and refractive index.

Protocol: Determination of Boiling Point at Reduced Pressure

Causality: Vacuum distillation is chosen to prevent potential degradation at the high atmospheric boiling point (209 °C). This protocol validates the literature value and confirms purity.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place 5-10 mL of ethyl 3-fluorobenzoate and a magnetic stir bar into the distillation flask.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 16 mmHg).

-

Heating: Immerse the distillation flask in a heating mantle. Begin stirring and gently heat the sample.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.

-

Validation: The observed boiling point should be within ±2 °C of the literature value (94-95 °C at 16 mmHg) for a pure sample.[4][6]

Protocol: Measurement of Refractive Index

Causality: This rapid and non-destructive technique provides immediate feedback on the purity of the liquid. It relies on the principle that light bends (refracts) by a characteristic amount when passing through a specific substance.

-

Instrument Calibration: Calibrate a digital or Abbe refractometer using a standard of known refractive index (e.g., distilled water, nD = 1.3330 at 20°C).

-

Temperature Control: Ensure the refractometer's prism is set to and has equilibrated at 20°C.

-

Sample Application: Using a clean pipette, apply 2-3 drops of ethyl 3-fluorobenzoate directly onto the lower prism.

-

Measurement: Close the prism and allow the sample temperature to equilibrate for 1-2 minutes. Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index value.

-

Validation: The measured value should align with the specified range of 1.485 - 1.490 at 20°C.[1][4][6] A sharp, clear dividing line between light and dark fields indicates a pure sample.

Workflow for Physical Property Characterization

The following diagram outlines the logical flow for the comprehensive characterization of a newly acquired sample of ethyl 3-fluorobenzoate.

Caption: A self-validating workflow for the physical characterization of ethyl 3-fluorobenzoate.

Significance in Drug Discovery and Development

The are not merely academic; they directly impact its utility as a building block in medicinal chemistry.[1][3]

-

Lipophilicity and Solubility: The fluorine atom increases the lipophilicity of the molecule compared to its non-fluorinated analog. This property is often desired in drug candidates to enhance membrane permeability and absorption. The compound's moderate volatility and solubility characteristics make it suitable for a wide range of organic synthesis applications.[1]

-

Reactivity and Stability: The electron-withdrawing nature of the fluorine atom enhances the reactivity of the aromatic ring, while also contributing to the overall stability of the molecule.[3] This predictable reactivity is crucial for designing complex, multi-step synthetic pathways to create novel drug candidates.[1][2]

References

-

The Indispensable Role of Ethyl 3-Fluorobenzoate in Modern Drug Discovery. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Ethyl 3-Fluorobenzoate: A Versatile Fluorinated Intermediate for Organic Synthesis and Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Ethyl 3-fluorobenzoate (C9H9FO2). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 3-fluorobenzoate 98 451-02-5 [sigmaaldrich.com]

- 5. L07984.09 [thermofisher.com]

- 6. ETHYL 3-FLUOROBENZOATE CAS#: 451-02-5 [amp.chemicalbook.com]

- 7. 451-02-5|Ethyl 3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Solubility Data

An In-depth Technical Guide to the Solubility of Ethyl 3-Fluorobenzoate in Organic Solvents

In the landscape of pharmaceutical and agrochemical development, the journey from a promising molecule to a viable product is fraught with physicochemical challenges. Among these, solubility stands as a primary gatekeeper, dictating a compound's bioavailability, formulation possibilities, and synthetic pathway efficiency. Ethyl 3-fluorobenzoate (CAS No. 451-02-5), a versatile fluorinated intermediate, is frequently employed in the synthesis of novel drug candidates and advanced materials.[1][2] Its unique fluorine substituent enhances reactivity and metabolic stability, making it a valuable building block in medicinal chemistry.[2]

Understanding the solubility profile of ethyl 3-fluorobenzoate is therefore not a trivial pursuit; it is a critical dataset that informs solvent selection for reaction chemistry, purification strategies like crystallization, and the formulation of final products. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of ethyl 3-fluorobenzoate in common organic solvents, designed for the practicing researcher and drug development professional.

Section 1: Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a foundational, albeit simplified, principle.[3] To predict solubility, we must first dissect the molecular characteristics of both ethyl 3-fluorobenzoate and the prospective solvents.

Molecular Profile of Ethyl 3-Fluorobenzoate

Ethyl 3-fluorobenzoate is a molecule of divided loyalties. Its structure comprises:

-

An Ethyl Ester Group (-COOEt): This functional group is polar, capable of acting as a hydrogen bond acceptor.

-

A Benzene Ring: This aromatic core is nonpolar and lipophilic, favoring interactions with other nonpolar molecules through van der Waals forces.

-

A Fluorine Substituent (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, creating a localized dipole.[4] This can subtly alter the electron distribution of the benzene ring and influence its interactions, potentially increasing polarity compared to its non-fluorinated analog, ethyl benzoate.[5]

The molecule's overall character is moderately polar. While it possesses a polar ester group, the bulky, nonpolar aromatic ring dominates its structure. Its physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 3-Fluorobenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 451-02-5 | [6] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [6] |

| Appearance | Colorless liquid | [1] |

| Density | 1.136 g/mL at 25 °C | [6] |

| Boiling Point | 94-95 °C / 16 mmHg | [6] |

| Refractive Index | n20/D 1.485 |[6] |

The Role of the Solvent

The ability of a solvent to dissolve ethyl 3-fluorobenzoate depends on its ability to overcome the solute-solute intermolecular forces and form stable solute-solvent interactions. Key solvent properties to consider are:

-

Polarity: Polar solvents possess significant dipole moments and effectively solvate polar molecules. Nonpolar solvents lack a significant dipole moment and are better suited for dissolving nonpolar solutes.[7]

-

Hydrogen Bonding Capability: Solvents can be hydrogen bond donors (e.g., alcohols), acceptors (e.g., esters, ketones), or both. The ester group of ethyl 3-fluorobenzoate is a hydrogen bond acceptor.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions. While less critical for non-ionic compounds, it provides a general measure of solvent polarity.

Section 2: Predicted Solubility Profile of Ethyl 3-Fluorobenzoate

Table 2: Predicted Qualitative Solubility of Ethyl 3-Fluorobenzoate in Common Organic Solvents

| Solvent | Class | Polarity Index (P') | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Hexane | Nonpolar Alkane | 0.1 | Low / Insoluble | The high polarity mismatch between the ester and the nonpolar alkane prevents effective solvation. |

| Toluene | Nonpolar Aromatic | 2.4 | High | The aromatic ring of toluene interacts favorably with the benzene ring of the solute, and its moderate polarity accommodates the ester group. |

| Dichloromethane (DCM) | Halogenated | 3.1 | High / Miscible | DCM is a versatile solvent with moderate polarity that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Chloroform | Halogenated | 4.1 | High / Miscible | Similar to DCM, chloroform's polarity is well-suited for dissolving moderately polar esters.[8] |

| Ethyl Acetate | Ester | 4.4 | High / Miscible | As an ester itself, ethyl acetate shares functional group similarity, leading to very favorable interactions ("like dissolves like").[9] |

| Acetone | Ketone | 5.1 | High / Miscible | Acetone is a polar aprotic solvent that can effectively solvate the ester group without the complexities of hydrogen bonding donation. |

| Ethanol | Polar Protic Alcohol | 4.3 | High / Miscible | The ethyl groups are compatible, and the hydroxyl group can interact with the ester. Generally, simple esters are miscible with simple alcohols.[8] |

| Methanol | Polar Protic Alcohol | 5.1 | High / Miscible | Similar to ethanol, methanol is a polar protic solvent that is expected to readily dissolve the solute. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Amide | 6.4 | High / Miscible | DMF is a powerful, highly polar aprotic solvent capable of dissolving a vast range of organic compounds.[10][11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Sulfoxide | 7.2 | High / Miscible | Like DMF, DMSO is a strong polar aprotic solvent that will readily dissolve the solute. |

| Water | Polar Protic | 10.2 | Very Low / Insoluble | The large, nonpolar benzene ring dominates the molecule, making it hydrophobic and preventing dissolution in water, similar to its analog ethyl benzoate.[5] |

Section 3: Experimental Protocol for Solubility Determination

Theoretical predictions require empirical validation. The following protocol describes a robust, self-validating method for determining the equilibrium solubility of ethyl 3-fluorobenzoate using the isothermal shake-flask method, a gold standard for solubility measurement.[7]

Workflow for Experimental Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Materials Preparation:

-

Ethyl 3-fluorobenzoate (purity ≥98%).[6]

-

Selected organic solvent (HPLC grade or equivalent).

-

4 mL glass vials with PTFE-lined screw caps.

-

Orbital shaker or rotator with temperature control.

-

Analytical balance.

-

Calibrated pipettes.

-

Syringes and 0.22 µm PTFE syringe filters.

-

-

Sample Preparation (in triplicate):

-

Rationale: Triplicates are essential for statistical validity and identifying outliers.

-

Add approximately 100 mg of ethyl 3-fluorobenzoate to a pre-weighed 4 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Pipette 2.0 mL of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Rationale: Solubility is an equilibrium process. Sufficient time and consistent agitation are required to ensure the solution becomes fully saturated. 24 to 48 hours is a standard duration.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

After the agitation period (e.g., 24 hours), let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved material to settle.

-

-

Sampling and Analysis (Gravimetric Method):

-

Rationale: This method is straightforward and does not require chromatographic calibration, but demands high precision.

-

Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a syringe, ensuring no solid particles are disturbed.

-

Attach a 0.22 µm PTFE syringe filter and dispense the solution into a pre-weighed vial. The filter removes any suspended microparticles.

-

Record the exact weight of the vial containing the 1.0 mL of saturated solution.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

Record the final weight of the vial with the dried ethyl 3-fluorobenzoate residue.

-

-

Calculation:

-

Calculate the mass of the dissolved ethyl 3-fluorobenzoate by subtracting the initial vial weight from the final vial weight.

-

Since 1.0 mL of the solution was taken, the resulting mass is the solubility in mg/mL.

-

Convert to other units (e.g., mol/L) as needed using the molecular weight (168.16 g/mol ).[6]

-

Conclusion

Ethyl 3-fluorobenzoate is a key synthetic building block whose utility is fundamentally linked to its solubility characteristics. Based on established physicochemical principles, it is predicted to be highly soluble in a wide array of common organic solvents, including esters, ketones, halogenated hydrocarbons, and alcohols, while remaining insoluble in water. This guide provides both a strong theoretical framework for predicting its behavior and a detailed, robust experimental protocol for its empirical determination. By leveraging this knowledge, researchers and drug development professionals can streamline solvent selection, optimize reaction and purification conditions, and accelerate the development of next-generation pharmaceuticals and materials.

References

- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Chem-Impex. (n.d.). Ethyl 3-fluorobenzoate.

- PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- Course Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Course Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Sigma-Aldrich. (n.d.). Ethyl 3-fluorobenzoate 98 451-02-5.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). ETHYL 3-FLUOROBENZOATE CAS#: 451-02-5.

- National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds. PMC.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 3-Fluorobenzoate: A Versatile Fluorinated Intermediate for Organic Synthesis and Material Science.

- ChemicalBook. (n.d.). ETHYL 3-FLUOROBENZOATE CAS#: 451-02-5.

- National Institutes of Health. (1992). Effect of fluorine substitution on benzo[j]fluoranthene genotoxicity. PubMed.

- Wikipedia. (n.d.). Ethyl benzoate.

- Wikipedia. (n.d.). Dimethylformamide.

- Lumiprobe. (n.d.). DMF (dimethylformamide), labeling grade | CAS#:68-12-2.

- Solubility of Things. (n.d.). Ethyl benzoate.

- PubChemLite. (n.d.). Ethyl 3-fluorobenzoate (C9H9FO2).

- Chemical Supplier Website. (n.d.). Ethyl Acetate Solvent Properties.

- RSC Publishing. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.ws [chem.ws]

- 4. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Ethyl 3-fluorobenzoate 98 451-02-5 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 10. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 11. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to 4-Methoxyphenethylamine (4-MPEA)

A Note on Chemical Identification: The initial request specified CAS number 451-02-5. However, this identifier corresponds to Ethyl 3-fluorobenzoate[1][2][3][4][5][6]. The topic's focus on a compound relevant to drug development and neuroscience strongly indicates that the intended subject is 4-Methoxyphenethylamine (4-MPEA) , which is assigned CAS Number 55-81-2 [7][8]. This guide will proceed with a detailed examination of 4-MPEA.

Introduction

4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine compound found in various plant species, including Lophophora williamsii (peyote) and Erica lusitanica, and has also been detected in human urine[7]. As a structural analog of trace amines and classic monoamine neurotransmitters, 4-MPEA and its derivatives are of significant interest to researchers in pharmacology, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological profile of 4-MPEA, tailored for a scientific audience.

Chemical Structure and Properties

4-MPEA belongs to the phenethylamine family, characterized by a phenyl ring attached to an amino group via a two-carbon side chain. The key structural feature of 4-MPEA is the methoxy group (-OCH₃) substituted at the para (4-position) of the phenyl ring.

Core Structure Visualization

Caption: Chemical structure of 4-Methoxyphenethylamine (4-MPEA).

Physicochemical Properties

A summary of the key physicochemical properties of 4-MPEA is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 55-81-2 | [8] |

| Molecular Formula | C₉H₁₃NO | [7][8] |

| Molar Mass | 151.21 g/mol | [7][8] |

| Appearance | Colorless to almost colorless liquid | [9] |

| Density | 1.031 g/mL at 20 °C | [10] |

| Boiling Point | 138-140 °C at 20 mmHg | [10] |

| Refractive Index | n20/D 1.538 | [10] |

| SMILES | COc1ccc(CCN)cc1 | [7] |

| InChI | 1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3 | [7] |

Synthesis and Characterization

4-MPEA is an important intermediate in organic and medicinal chemistry[9]. Several synthetic routes have been developed for its preparation.

Representative Synthetic Pathway

One common method involves the reduction of 4-methoxy-β-nitrostyrene. This precursor can be synthesized from 4-methoxybenzaldehyde and nitromethane[11].

Caption: Synthetic workflow for 4-MPEA from 4-methoxybenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 4-methoxy-β-nitrostyrene[14]

-

Step 1: Synthesis of 4-methoxy-β-nitrostyrene.

-

React 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid.

-

The molar ratio of reactants is crucial for optimal yield. A suggested ratio is 1:2.2-2.8:1.2-1.5:9-9.5 (4-methoxybenzaldehyde:nitromethane:ammonium acetate:glacial acetic acid)[11].

-

-

Step 2: Reduction to 4-MPEA.

-

In a reaction vessel, combine activated zinc powder, methanol, and the synthesized 4-methoxy-β-nitrostyrene.

-

Maintain the temperature at 0-5 °C while slowly adding a 30-32 wt% aqueous solution of hydrochloric acid[11].

-

The reaction mixture is then stirred.

-

Post-reaction workup involves neutralization, extraction with an organic solvent (e.g., CH₂Cl₂), drying of the organic phase, and removal of the solvent[9].

-

The final product is purified by vacuum distillation, collecting the fraction at 104-106 °C / 1.07 KPa[9].

-

Characterization Data

Spectroscopic methods are essential for the structural confirmation of 4-MPEA.

-

Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching around 3366 cm⁻¹, C-N stretching near 1246 cm⁻¹, and C-H stretching from the methyl and methylene groups at approximately 2933, 2836, and 1464 cm⁻¹[9].

-

Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak corresponding to the compound's molecular weight. Common fragments may include m/z 134.8, corresponding to the loss of the amino group[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons (typically two doublets in a para-substituted ring), a singlet for the methoxy protons, and two triplets for the ethylamine chain protons[12][13].

-

¹³C NMR provides signals for the distinct carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the two carbons of the ethylamine side chain[14].

-

Pharmacology and Applications in Drug Development

The pharmacological profile of 4-MPEA is complex and has been the subject of considerable research. Its structural similarity to endogenous monoamines allows it to interact with various components of the central nervous system.

Mechanism of Action

-

Monoamine Release: In vitro studies have shown that 4-MPEA acts as a releasing agent for serotonin and norepinephrine[7]. It is a very weak dopamine reuptake inhibitor[7].

-

Receptor Interactions: 4-MPEA displays very low affinity for serotonin receptors in the rat stomach fundus strip[7]. It is a very low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1)[7].

-

Metabolism: The compound is metabolized by monoamine oxidase (MAO), particularly MAO-B[7]. This rapid metabolism is thought to render it inactive in vivo[7]. In fact, 4-MPEA has been shown to inhibit the MAO-catalyzed deamination of tyramine and tryptamine[10].

Pharmacological Effects and Potential Applications

In animal studies, 4-MPEA has been observed to produce catalepsy, catatonia, and a hypokinetic rigid syndrome[7]. In humans, it was found to be inactive at doses up to 400 mg[7].

The primary interest in 4-MPEA within drug development lies in its use as a scaffold for the synthesis of more complex and potent psychoactive compounds and therapeutic agents[9][15][16][17]. Its phenethylamine backbone is a common feature in many classes of drugs targeting the central nervous system. For instance, derivatives of 4-MPEA have been explored for their potential as inhibitors of monoamine oxidase.

Signaling Pathway Interaction

Caption: Proposed mechanism of 4-MPEA at the neuronal terminal.

Analytical Methodologies

The detection and quantification of 4-MPEA and its metabolites in biological matrices or chemical samples are crucial for both research and forensic applications. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose[18][19][20][21]. Gas chromatography-mass spectrometry (GC-MS) is also a widely used technique[22][23].

Sample Preparation Protocol for LC-MS/MS Analysis in Whole Blood (Representative)[22]

-

Sample Collection: Collect 0.5 mL of whole blood.

-

Internal Standard: Add 50 µL of an appropriate internal standard (e.g., a deuterated analog like 4-Methylamphetamine-d5).

-

Buffering: Add 2 mL of a sodium borate buffer (pH 9.0).

-

Extraction: Add 4 mL of n-butyl chloride, cap, and mix for 20 minutes.

-

Separation: Centrifuge at 3500 rpm for 10 minutes.

-

Isolation: Transfer the organic layer to a clean tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Safety and Toxicology

4-MPEA is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage[24][25]. Material Safety Data Sheets (MSDS) indicate that it can be extremely destructive to the tissues of the mucous membranes and upper respiratory tract[24]. As such, appropriate personal protective equipment, including gloves, safety goggles, and a face shield, should be worn when handling this chemical[24]. While specific data on the clinical toxicology of 4-MPEA is limited, related phenethylamine compounds can exhibit significant stimulant and serotoninergic toxicity at high doses[19][26].

Conclusion

4-Methoxyphenethylamine (CAS 55-81-2) is a compound of significant scientific interest due to its natural occurrence, its relationship to endogenous neurotransmitters, and its role as a precursor in the synthesis of pharmacologically active molecules. While its own in vivo activity in humans appears limited, likely due to rapid metabolism, its chemical scaffold continues to be a foundation for the development of novel therapeutics and research tools aimed at modulating monoaminergic systems. A thorough understanding of its synthesis, properties, and pharmacology is essential for professionals engaged in neuroscience research and drug discovery.

References

-

4-Methoxyphenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

- CN103012170A - Preparation method of 4-methoxyphenethylamine - Google Patents. (n.d.).

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. (n.d.). Retrieved from [Link]

- CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents. (n.d.).

-

The Characterization of 4-Methoxy-N-Ethylamphetamine HCl - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 4-benzyloxy-3-methoxy phenethylamine - PrepChem.com. (n.d.). Retrieved from [Link]

-

3-Methoxy-4-ethoxyphenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed. (n.d.). Retrieved from [Link]

-

The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;... - ResearchGate. (n.d.). Retrieved from [Link]

-

ETHYL 3-FLUOROBENZOATE CAS#: 451-02-5 • ChemWhat ... (n.d.). Retrieved from [Link]

-

Technical Note A Rapid and Simple GC/MS Screening Method for 4-Methoxyphenol in Illicitly Prepared 4-Methoxyamphetamine (PMA). (n.d.). Retrieved from [Link]

-

N-Ethyl-4-methoxyphenethylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

3-Hydroxy-4-methoxyphenethylamine: the endogenous toxin of parkinsonism? - PubMed. (n.d.). Retrieved from [Link]

-

Evaluating Analytical Parameters and Understanding Drug-Matrix Interactions in Forensic Hair Analysis. (n.d.). Retrieved from [Link]

-

O-Methyltyramine | C9H13NO | CID 4657 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent. (n.d.). Retrieved from [Link]

-

4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (n.d.). Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. (n.d.). Retrieved from [Link]

-

The role of the methoxy group in approved drugs - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. ETHYL 3-FLUOROBENZOATE CAS#: 451-02-5 [m.chemicalbook.com]

- 2. Cas Landing [thermofisher.com]

- 3. 3-Fluorobenzoic acid ethyl ester | 451-02-5 [chemnet.com]

- 4. scbt.com [scbt.com]

- 5. CAS 451-02-5: Benzoic acid, 3-fluoro-, ethyl ester [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 8. 4-メトキシフェネチルアミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN103012170A - Preparation method of 4-methoxyphenethylamine - Google Patents [patents.google.com]

- 10. 2-(4-甲氧苯基)乙胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 16. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ojp.gov [ojp.gov]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. forendex.southernforensic.org [forendex.southernforensic.org]

- 24. chemicalbook.com [chemicalbook.com]

- 25. O-Methyltyramine | C9H13NO | CID 4657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Introduction: The Strategic Role of Ethyl 3-Fluorobenzoate in Modern Synthesis

An In-depth Technical Guide to the Chemical Compatibility of Ethyl 3-Fluorobenzoate

Ethyl 3-fluorobenzoate (CAS No. 451-02-5) is a fluorinated aromatic ester that has become an indispensable building block in the landscape of modern organic synthesis.[1][2] Its utility is prominently featured in the development of pharmaceuticals, advanced agrochemicals, and specialized polymers.[2][3] The strategic placement of a fluorine atom on the benzene ring significantly alters the molecule's electronic properties, enhancing its reactivity and the metabolic stability of derivative compounds.[3][4][5]

This guide moves beyond a simple recitation of material safety data. As researchers, scientists, and drug development professionals, our goal is not merely to avoid hazardous reactions but to understand and leverage the inherent reactivity of our reagents. This document provides a comprehensive analysis of the chemical compatibility of ethyl 3-fluorobenzoate, grounded in the principles of physical organic chemistry. We will explore the causality behind its reactions with common laboratory reagents, enabling you to make informed decisions in experimental design, ensure the integrity of your processes, and unlock the full synthetic potential of this versatile intermediate.

Chapter 1: Core Physicochemical and Structural Properties

A molecule's compatibility profile is a direct consequence of its structure and physical properties. Ethyl 3-fluorobenzoate is a colorless liquid characterized by two primary reactive centers: the ester functional group and the fluorinated aromatic ring.

The ester moiety is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. The fluorine atom at the meta position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect influences the electron density across the benzene ring and subtly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophiles compared to its non-fluorinated analog, ethyl benzoate.[4][6]

Table 1: Physicochemical Properties of Ethyl 3-Fluorobenzoate

| Property | Value | Source(s) |

| CAS Number | 451-02-5 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.16 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 94-95 °C @ 16 mmHg; ~209 °C @ 760 mmHg | [1][2] |

| Density | 1.136 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.485 | [1] |

| Flash Point | 82 °C (179.6 °F) - Closed Cup | |

| Storage Temp. | Room Temperature; Store at 2 - 8 °C recommended | [1][2] |

Chapter 2: Chemical Reactivity and Compatibility Profile

Understanding chemical compatibility is about predicting the outcome when molecules interact. For ethyl 3-fluorobenzoate, its reactivity is dominated by the chemistry of the ester group. The following sections detail its interactions with major classes of chemical reagents.

Interaction with Aqueous Systems and Protic Solvents

Compatibility: Caution Advised for Long-Term Storage

While generally insoluble in water, ethyl 3-fluorobenzoate is susceptible to slow hydrolysis to form 3-fluorobenzoic acid and ethanol.[7][8] This process is often catalyzed by trace acidic or basic impurities. For routine synthetic workups involving water, the rate of hydrolysis at neutral pH and ambient temperature is negligible. However, for long-term storage or in processes where the generation of acidic impurities is a concern, significant degradation can occur.

Causality: The ester linkage is inherently labile towards water, a weak nucleophile. The reaction rate is slow without a catalyst but underscores the need for anhydrous storage conditions to maintain the compound's purity over time.[7][9]

Strong Acids (e.g., H₂SO₄, HCl, HNO₃)

Compatibility: Incompatible

Ethyl 3-fluorobenzoate will undergo acid-catalyzed hydrolysis when heated with strong aqueous acids.[8] This reaction is reversible, proceeding through the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon for attack by water.

Causality: The reaction is a classic Fischer-Speier esterification in reverse. While stable in anhydrous acids for short durations at low temperatures, the presence of water will drive the equilibrium towards the formation of 3-fluorobenzoic acid and ethanol. This reactivity is often exploited synthetically but is a critical incompatibility in other contexts.[7]

Strong Bases (e.g., NaOH, KOH, LiOH)

Compatibility: Incompatible

This is one of the most significant incompatibilities and a cornerstone of the compound's synthetic utility. Ethyl 3-fluorobenzoate readily undergoes saponification—an irreversible, base-mediated hydrolysis—to yield an alcohol (ethanol) and the corresponding carboxylate salt (e.g., sodium 3-fluorobenzoate).[8][10]

Causality: The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon. The reaction is irreversible because the final deprotonation of the resulting carboxylic acid by the strong base forms a resonance-stabilized carboxylate anion, which is unreactive towards the alcohol.[8] This predictable reactivity is the basis for converting the ester back to its parent acid.[10]

Diagram 1: Comparative Hydrolysis Pathways.

Strong Reducing Agents (e.g., LiAlH₄, DIBAL-H)

Compatibility: Incompatible

Strong hydride-based reducing agents, most notably Lithium Aluminum Hydride (LAH), will readily reduce the ester functional group.[11][12] This is a vigorous, often exothermic reaction that yields two alcohol products: 3-fluorobenzyl alcohol and ethanol.

Causality: LAH is a potent source of nucleophilic hydride (H⁻). The reaction proceeds via nucleophilic acyl substitution, where hydride attack leads to the expulsion of the ethoxide leaving group, forming an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LAH to the primary alcohol.[12][13] Due to the high reactivity and the generation of flammable hydrogen gas upon quenching, these reactions must be performed under strict anhydrous conditions with appropriate safety measures.[12]

Caption: LAH Reduction Pathway of Ethyl 3-Fluorobenzoate.

Strong Oxidizing Agents (e.g., KMnO₄, CrO₃, H₂O₂)

Compatibility: Incompatible

Strong oxidizing agents should be considered incompatible with ethyl 3-fluorobenzoate. While the fluorinated aromatic ring is relatively resistant to oxidation, the benzylic position of the ethyl group and the ester linkage itself can be susceptible to attack under harsh conditions. The primary concern is not a predictable synthetic outcome but the potential for a highly exothermic, uncontrolled, or even explosive reaction.[7]

Causality: The combination of an organic molecule with a strong oxidizer creates a redox pair with a high energy release potential. The reaction pathways are often complex and difficult to control, posing a significant safety hazard.

Table 2: Chemical Compatibility Summary

| Reagent Class | Compatibility | Primary Outcome / Hazard | Rationale |

| Water / Moisture | Caution | Slow hydrolysis to 3-fluorobenzoic acid. | Ester linkage is susceptible to hydrolysis over time. |

| Strong Acids | Incompatible | Reversible hydrolysis to 3-fluorobenzoic acid. | Acid catalysis accelerates hydrolysis, especially with heat. |

| Strong Bases | Incompatible | Irreversible hydrolysis (saponification) to 3-fluorobenzoate salt. | Strong nucleophilic attack by OH⁻ on the carbonyl carbon. |

| Strong Reducing Agents | Incompatible | Reduction to 3-fluorobenzyl alcohol. Vigorous reaction. | Nucleophilic hydride attack reduces the ester to a primary alcohol. |

| Strong Oxidizing Agents | Incompatible | Uncontrolled, exothermic reaction. Potential fire/explosion hazard. | High-energy redox combination. |

| Amines | Caution | Slow aminolysis to form amides. | Amines are nucleophiles that can react with the ester, often requiring heat. |

| Non-polar Organics | Compatible | Generally good solubility, no reaction. | Lack of reactive functional groups. |

| Aprotic Polar Organics | Compatible | Generally good solubility, no reaction. | Solvents like THF, DMF, Acetone are typically compatible. |

Chapter 3: Experimental Protocols for Compatibility Assessment and Reaction

The following protocols are provided as self-validating systems. The first outlines a method for assessing compatibility with novel reagents, while the second provides a standard procedure for a common transformation, illustrating a controlled use of its "incompatibility."

Protocol 1: Small-Scale Compatibility Testing by ¹H NMR Spectroscopy

This protocol allows for the safe assessment of reactivity between ethyl 3-fluorobenzoate and a test reagent under controlled conditions.

Objective: To detect potential chemical reactions by monitoring for the appearance of new signals or the disappearance of starting material signals in the proton NMR spectrum.

Methodology:

-

Preparation: In a clean, dry vial, dissolve 10 mg of ethyl 3-fluorobenzoate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the ester and the test reagent are soluble.

-

Initial Spectrum: Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum. Note the characteristic chemical shifts and integrations of the ethyl 3-fluorobenzoate protons.

-

Introduction of Reagent: Add a stoichiometric equivalent (or a defined excess) of the test reagent to the NMR tube.

-

Monitoring: Cap the tube, mix gently, and acquire spectra at timed intervals (e.g., 5 min, 30 min, 2 hours, 24 hours) at ambient temperature.

-

Analysis: Compare the spectra over time. The appearance of new peaks or changes in the integration of existing peaks corresponding to the ester indicates a chemical reaction. The absence of change suggests compatibility under the tested conditions.

-

Validation: The internal consistency of the spectra (e.g., conservation of the integration of an internal standard if used) validates the observations.

Protocol 2: Controlled Saponification of Ethyl 3-Fluorobenzoate

This protocol demonstrates the controlled application of the incompatibility with strong bases for a preparative-scale synthesis of 3-fluorobenzoic acid.[10]

Objective: To achieve complete hydrolysis of the ester to its corresponding carboxylic acid salt, followed by acidification to isolate the final product.

Methodology:

-

Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-fluorobenzoate (5.0 g, 29.7 mmol).

-

Reagent Addition: Add 50 mL of 2 M aqueous sodium hydroxide solution (100 mmol, >3 equivalents) to the flask.[10]

-

Reaction: Heat the biphasic mixture to reflux using a heating mantle. Stir vigorously. The reaction is complete when the oily layer of the ester is no longer visible (typically 45-60 minutes).[10]

-

Workup - Part 1 (Cooling): Allow the reaction mixture to cool to room temperature. The flask should now contain a clear, homogeneous solution of sodium 3-fluorobenzoate and ethanol in water.

-

Workup - Part 2 (Acidification): Cool the solution in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is ~1-2 (test with pH paper). A white precipitate of 3-fluorobenzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

-

Purification & Validation: The crude product can be purified by recrystallization from water. The identity and purity of the final product (3-fluorobenzoic acid) should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR), validating the success of the transformation.

Chapter 4: Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is paramount when working with any chemical reagent.

-

Handling: Always use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[7][9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9] Keep containers tightly sealed to prevent moisture ingress and potential hydrolysis. As a combustible liquid, it should be stored away from sources of ignition, heat, and open flames.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

Ethyl 3-fluorobenzoate is a robust and highly valuable synthetic intermediate whose chemical compatibility is well-defined and predictable. Its primary incompatibilities—with strong acids, bases, and reducing agents—are not merely limitations but are the very reactions that form the basis of its extensive use in multi-step synthesis. By understanding the electronic and structural factors that govern its reactivity, researchers can confidently and safely handle this compound, prevent unintended degradation, and strategically design pathways that leverage its chemical properties to achieve their synthetic goals.

References

- Ethyl 3-Fluorobenzoate: A Versatile Fluorinated Intermediate for Organic Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Indispensable Role of Ethyl 3-Fluorobenzoate in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ethyl 3-bromo-2-fluorobenzoate | C9H8BrFO2 . PubChem. [Link]

-

2-amino-3-fluorobenzoic acid . Organic Syntheses Procedure. [Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres . Future Medicinal Chemistry. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method . RSC Publishing. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate . Organic Chemistry Portal. [Link]

-

3-Fluorobenzoic acid . Wikipedia. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method . RSC Advances. [Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation . ScholarWorks @ UTRGV. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

-

hydrolysis of esters . Chemguide. [Link]

-

Strong Reductions using Lithium Aluminum Hydride (LAH) . Catalyst University (YouTube). [Link]

-

Hydrolysis of ethyl benzoate – Teacher's guide . SSERC. [Link]

Sources

- 1. ETHYL 3-FLUOROBENZOATE CAS#: 451-02-5 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. sserc.org.uk [sserc.org.uk]

- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Predicted Thermal Stability of Ethyl 3-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of Fluorinated Aromatics

In the realm of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for enhancing therapeutic efficacy and material performance.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall durability.[1][2] Ethyl 3-fluorobenzoate, as a key fluorinated intermediate, holds significant potential in the synthesis of novel pharmaceuticals and advanced polymers. Understanding its thermal stability is paramount for ensuring the integrity of manufacturing processes, predicting shelf-life, and guaranteeing the safety and efficacy of final products.

This technical guide provides a comprehensive analysis of the predicted thermal stability of ethyl 3-fluorobenzoate. In the absence of direct experimental data for this specific compound in the public domain, this document leverages established principles of physical organic chemistry and analogous experimental findings for structurally related compounds to construct a predictive framework. Herein, we, as senior application scientists, will elucidate the likely thermal decomposition pathways, predict the thermal profile, and provide detailed, self-validating experimental protocols for the empirical determination of its thermal properties.

Predicted Thermal Profile and Decomposition Onset

Based on the analysis of structurally similar aromatic esters, the thermal decomposition of ethyl 3-fluorobenzoate is anticipated to be a unimolecular elimination reaction.[3][4] The primary factor influencing the decomposition of substituted ethyl benzoates is the polar effect of the substituents, with steric effects playing a minimal role.[3][4] The electron-withdrawing nature of the fluorine atom at the meta position is expected to have a modest impact on the stability of the ester linkage.

While a definitive decomposition temperature cannot be stated without experimental data, a reasonable estimate for the onset of thermal decomposition, determined by Thermogravimetric Analysis (TGA), would be in the range of 350-450°C . This prediction is based on the known thermal behavior of aromatic oligoesters, which show degradation onset in this range.[5] It is crucial to note that this is a predictive range, and empirical verification is essential.

Table 1: Predicted Thermal Properties of Ethyl 3-Fluorobenzoate

| Property | Predicted Value/Range | Analytical Technique |

| Decomposition Onset (Tonset) | 350 - 450 °C | Thermogravimetric Analysis (TGA) |

| Melting Point | Not Applicable (Liquid at room temp.) | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 209 °C | N/A |

| Primary Decomposition Products | 3-Fluorobenzoic Acid, Ethylene | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), TGA-FTIR |

Proposed Mechanism of Thermal Decomposition

The predominant thermal decomposition pathway for ethyl esters of aromatic acids is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state, often referred to as an ester pyrolysis or a type of Ei (elimination, intramolecular) reaction.[3]

For ethyl 3-fluorobenzoate, the proposed primary decomposition pathway involves the abstraction of a β-hydrogen from the ethyl group by the carbonyl oxygen, leading to the concerted cleavage of the C-O ester bond and the formation of a C=C double bond in the ethyl group. This results in the formation of 3-fluorobenzoic acid and ethylene gas.

Figure 1: Proposed primary thermal decomposition pathway of ethyl 3-fluorobenzoate.

At higher temperatures, secondary decomposition of the primary product, 3-fluorobenzoic acid, may occur. This would likely involve decarboxylation to yield fluorobenzene.

Experimental Protocols for Thermal Stability Assessment

To empirically validate the predicted thermal properties of ethyl 3-fluorobenzoate, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of ethyl 3-fluorobenzoate into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% weight loss occurs.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of ethyl 3-fluorobenzoate into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will serve as the reference.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature exceeding the predicted decomposition onset (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Analyze the resulting heat flow curve for endothermic and exothermic events.

-

The boiling point will be observed as a sharp endotherm.

-